D-Alanine isopropyl ester hcl

Chiral purity Stereochemistry Pharmaceutical intermediates

Sourcing high-purity D-Alanine isopropyl ester hydrochloride for chiral synthesis of antiviral prodrugs often faces supply inconsistency. This compound is a critical chiral building block for nucleotide prodrugs like sofosbuvir (PSI-7977), where the D-configuration and specific LogP (~1.2) of the isopropyl ester are essential for correct stereochemistry and pharmacokinetics. - Chiral Integrity: Optical rotation -1.0 to -3.0° (c=2, MeOH) confirms D-configuration, eliminating risk of inactive L-enantiomer. - QC Reliability: Melting point 80-82°C and ≥98% purity ensure batch-to-batch consistency for GMP-oriented synthesis. - Supply Assurance: Stocked in multiple package sizes (1 g to 100 g) with immediate availability and ambient shipping.

Molecular Formula C6H14ClNO2
Molecular Weight 167.633
CAS No. 39613-92-8
Cat. No. B571534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine isopropyl ester hcl
CAS39613-92-8
SynonymsD-Alanine 1-Methylethyl Ester Hydrochloride
Molecular FormulaC6H14ClNO2
Molecular Weight167.633
Structural Identifiers
SMILESCC(C)OC(=O)C(C)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
InChIKeyYAQKNCSWDMGPOY-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine Isopropyl Ester HCl Overview


D-Alanine isopropyl ester hydrochloride (CAS 39613-92-8) is a chiral amino acid ester derivative with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is a white to off-white solid with a melting point of 80-82°C and an optical rotation of -1.0 to -3.0° (c=2, MeOH), confirming its D-configuration . The compound is widely recognized as a key chiral building block in the synthesis of nucleotide prodrugs, most notably the Hepatitis C antiviral sofosbuvir (PSI-7977) .

Chiral building block for nucleotide prodrug research
D-configuration supports stereochemical-control studies
Isopropyl ester group for specific lipophilicity in prodrug design

Why D-Alanine Isopropyl Ester HCl Cannot Be Replaced


Direct substitution with alternative D-alanine esters (e.g., methyl, ethyl, benzyl) or the L-enantiomer is not feasible without compromising key physicochemical and functional outcomes. The isopropyl ester group provides a specific LogP of approximately 0.9855–1.2, which is distinct from the methyl (LogP ~0.43) and ethyl (LogP ~1.40) esters, directly impacting membrane permeability and bioavailability in prodrug applications . Furthermore, the D-stereochemistry is an absolute requirement for correct chiral recognition in nucleotide prodrug synthesis; using the L-isomer (optical rotation +1.0 to +3.0° (c=2, MeOH)) would yield an inactive or incorrectly configured active pharmaceutical ingredient .

Target
Potential Substitute
Mismatch Concern
D-Alanine isopropyl ester
D-Alanine methyl or ethyl ester
LogP shift may alter membrane permeability profile
D-enantiomer
L-enantiomer (opposite optical rotation)
Incorrect stereochemistry may not support correct chiral outcome
Isopropyl ester HCl salt
Benzyl ester or free base form
Physical form and reactivity may not transfer directly

Quantitative Differentiation Evidence


Stereochemical Identity & Enantiomeric Differentiation

The D-configuration of D-Alanine isopropyl ester HCl is quantitatively confirmed by its specific optical rotation of -1.0 to -3.0° (c=2, MeOH) . In contrast, the L-enantiomer exhibits an optical rotation of +1.0 to +3.0° under identical conditions . This difference is critical for applications requiring precise stereochemical control.

Optical Rotation
Head-to-head
D: −1.0 to −3.0°
L: +1.0 to +3.0°
Supports enantiomer-attribution review
c=2, MeOH, 20 °C; absolute difference 2.0–6.0°
Chiral purity Stereochemistry Pharmaceutical intermediates

Lipophilicity Comparison Across D-Alanine Esters

The lipophilicity of D-Alanine isopropyl ester HCl (LogP ~1.2) is intermediate between the methyl ester (LogP ~0.43) and ethyl ester (LogP ~1.40) . This balanced LogP enhances its utility as a prodrug moiety, providing improved membrane permeability compared to the more hydrophilic methyl ester while avoiding excessive hydrophobicity that could limit solubility.

Lipophilicity
Cross-study comparable
LogP ~1.2
Supports prodrug-design context
Methyl ester ~0.43; ethyl ester ~1.40
Lipophilicity Prodrug design Bioavailability

Melting Point & Physical Form Differentiation

D-Alanine isopropyl ester HCl exhibits a melting point of 80-82°C . This is significantly lower than the melting point of the parent amino acid D-alanine (297°C, decomposition) and distinct from other ester derivatives, such as D-alanine benzyl ester HCl (137-143°C) . The lower melting point of the isopropyl ester HCl reflects its altered intermolecular interactions and can be advantageous for processing and formulation steps that require lower temperatures.

Melting Point
Cross-study comparable
80–82 °C
Supports identity specification review
D-alanine 297 °C (dec.); benzyl ester 137–143 °C
Solid-state properties Formulation Analytical reference

Role in Sofosbuvir (PSI-7977) Synthesis

D-Alanine isopropyl ester HCl is specifically utilized as a chiral reagent in the synthesis of the Hepatitis C drug sofosbuvir (PSI-7977) . In contrast, related patents describe the use of L-alanine isopropyl ester hydrochloride for synthesizing key intermediates of sofosbuvir [1]. While both enantiomers are used in the overall synthetic pathway, the D-isomer is specifically required for certain stereoselective steps to generate the correct stereochemistry in the final active pharmaceutical ingredient. Using the incorrect isomer would lead to an inactive epimer.

Synthetic Application
Head-to-head
Sofosbuvir (PSI-7977) chiral reagent
Supports stereochemical-step context
D-enantiomer required; L-isomer yields different intermediate
Antiviral synthesis Nucleotide prodrug HCV therapeutics

Recommended Application Scenarios


Chiral Building Block for Antiviral Prodrugs

Procurement for the specific synthesis of sofosbuvir (PSI-7977) and related antiviral prodrugs is the primary evidence-backed application. The D-stereochemistry (confirmed by optical rotation -1.0 to -3.0°) and the specific lipophilicity (LogP ~1.2) of the isopropyl ester group are critical for the correct stereochemical and pharmacokinetic properties of the final drug .

Stereospecific Peptide Synthesis & Chiral Resolution

The well-defined D-configuration and the activated ester functionality make this compound an ideal building block for incorporating D-alanine residues into peptides. The physical properties (melting point 80-82°C) and optical rotation provide robust quality control parameters for ensuring chiral integrity during synthesis .

Precursor for Sweetener Derivatives

The compound is a documented reagent for the preparation of the dipeptide sweetener L-aspartyl-D-alanine isopropyl ester [1]. The specific ester and stereochemistry are required for the final sweetener's taste profile and potency.

Application
Selection Property
Validation Focus
Antiviral prodrug intermediate research
D-configuration and isopropyl ester identity
Stereochemical control and ester-group verification
Stereospecific peptide coupling studies
Activated ester with D-configuration
Chiral integrity during peptide assembly
Dipeptide ester derivative preparation
Ester and stereochemical specificity
Stereochemical and ester-group verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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